molecular formula C12H9ClN2O3 B8719553 2-(Benzyloxy)-4-chloro-3-nitropyridine CAS No. 219735-84-9

2-(Benzyloxy)-4-chloro-3-nitropyridine

Cat. No.: B8719553
CAS No.: 219735-84-9
M. Wt: 264.66 g/mol
InChI Key: VXAQNOQNWQCRSH-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-chloro-3-nitropyridine is a valuable chemical intermediate in organic synthesis and medicinal chemistry. Its distinct structure, featuring both a chloro and a nitro group on the pyridine ring, makes it a versatile scaffold for constructing more complex molecules. This compound is particularly useful in palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, to create novel bipyridyl systems . These coupled products are key precursors in the development of high-affinity ligands for central nervous system targets, including corticotropin-releasing factor (CRF) receptors . The nitro group adjacent to the benzyloxy substituent activates the ring for nucleophilic aromatic substitution, allowing researchers to readily introduce sulfur-based nucleophiles or other functional groups, further diversifying the accessible chemical space . As a building block, it facilitates the synthesis of important heterocyclic cores like imidazo[4,5-b]pyridines, which are prominent in drug discovery efforts . Strictly for research use in a laboratory setting, this compound is not for diagnostic or therapeutic use.

Properties

CAS No.

219735-84-9

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

4-chloro-3-nitro-2-phenylmethoxypyridine

InChI

InChI=1S/C12H9ClN2O3/c13-10-6-7-14-12(11(10)15(16)17)18-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

VXAQNOQNWQCRSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications References
2-(Benzyloxy)-4-chloro-3-nitropyridine Not provided C₁₂H₉ClN₂O₃ ~264.67 g/mol 2-benzyloxy, 4-Cl, 3-NO₂ Presumed intermediate for pharmaceuticals
4-Chloro-2-methoxy-3-nitropyridine 17228-64-7 C₆H₅ClN₂O₃ 202.57 g/mol 2-OCH₃, 4-Cl, 3-NO₂ Higher polarity due to methoxy group
2-Chloro-4-methoxy-3-nitropyridine 179056-94-1 C₆H₅ClN₂O₃ 202.57 g/mol 4-OCH₃, 2-Cl, 3-NO₂ Altered reactivity in nucleophilic substitution
2-(Benzyloxy)-3-bromo-5-chloropyridine 202409-82-3 C₁₂H₉BrClNO 298.56 g/mol 2-benzyloxy, 5-Cl, 3-Br Bromine enhances cross-coupling utility
4-Benzyloxy-3-chlorophenylboronic Acid 845551-44-2 C₁₃H₁₁BClO₃ 276.49 g/mol 4-benzyloxy, 3-Cl, boronic acid Suzuki-Miyaura coupling precursor

Electronic and Steric Effects

  • Benzyloxy vs. Methoxy Groups: The benzyloxy group in this compound introduces greater steric bulk compared to methoxy analogs (e.g., 4-Chloro-2-methoxy-3-nitropyridine).
  • Nitro Group Positioning :
    The nitro group at position 3 in the target compound acts as a strong electron-withdrawing group, polarizing the pyridine ring and directing electrophilic substitution to specific sites. In contrast, nitro groups at other positions (e.g., 5-nitropyridine derivatives) alter regioselectivity in reactions .
  • Halogen Substitution :
    The chlorine atom at position 4 may facilitate halogen-bonding interactions in crystal engineering or serve as a leaving group in cross-coupling reactions. Bromine-substituted analogs (e.g., 2-(Benzyloxy)-3-bromo-5-chloropyridine) are more reactive in Buchwald-Hartwig aminations or Suzuki couplings .

Patent and Application Insights

  • The patent citing 2-(Benzyloxy)-3-bromo-5-chloropyridine (ALMIRALL PRODESFARMA S.A., 2004) highlights the use of benzyloxy-chloro pyridines as intermediates in kinase inhibitors or anti-inflammatory agents .
  • Methoxy-substituted nitropyridines (e.g., 4-Chloro-2-methoxy-3-nitropyridine) are documented in the synthesis of agrochemicals, suggesting that the benzyloxy variant could serve a similar role with enhanced stability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Benzyloxy)-4-chloro-3-nitropyridine, and what factors influence yield optimization?

  • Methodological Answer : A typical route involves sequential functionalization of the pyridine ring. For example, benzyloxy groups can be introduced via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2CO3/DMF), followed by chlorination using POCl2. Nitration is often performed with HNO3/H2SO4, but regioselectivity must be controlled to avoid competing substitutions . Ultrasound-assisted synthesis (e.g., for similar azetidinone derivatives) may enhance reaction efficiency by improving mixing and reducing side products . Yield optimization depends on reaction temperature, stoichiometry of reagents, and purification methods (e.g., column chromatography vs. recrystallization).

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • HPLC (High-Performance Liquid Chromatography) with UV detection to assess purity (>95% is typical for research-grade material).
  • 1H/13C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ ~4.8–5.2 ppm, aromatic protons for nitro and chloro groups).
  • Mass Spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS m/z calculated for C12H9ClN2O3: 264.03) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during nitration of 4-chloro-2-(benzyloxy)pyridine derivatives?

  • Methodological Answer : Nitration at the 3-position is influenced by directing effects:

  • The electron-withdrawing chloro group at C4 deactivates the ring, favoring nitration at the meta position (C3) relative to the benzyloxy group (C2).
  • Steric hindrance from the benzyloxy group may further direct nitration to C3. Computational modeling (e.g., DFT calculations) can predict reactivity and optimize conditions .
  • Alternative nitrating agents (e.g., AcONO2 in AcOH) may improve selectivity compared to traditional mixed acids .

Q. How can researchers resolve contradictions in spectroscopic data for nitro-substituted pyridine derivatives?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example:

  • Tautomerism : The nitro group’s resonance can alter electron density, shifting proton signals. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to stabilize conformers.
  • X-ray Crystallography provides definitive structural validation, especially for crystalline derivatives .
  • Cross-reference with literature data from authoritative databases (e.g., PubChem, NIST Chemistry WebBook) to validate assignments .

Q. What analytical methods are recommended for identifying degradation products of this compound under acidic conditions?

  • Methodological Answer : Degradation studies (e.g., in 0.1M HCl) should employ:

  • LC-MS/MS to detect and characterize hydrolyzed products (e.g., loss of benzyloxy group forming 4-chloro-3-nitropyridin-2-ol).
  • TGA/DSC (Thermogravimetric Analysis/Differential Scanning Calorimetry) to assess thermal stability and decomposition pathways.
  • Isolation via Prep-HPLC followed by structural elucidation using 2D NMR (e.g., HSQC, HMBC) .

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The chloro group at C4 may act as a leaving group in Suzuki-Miyaura couplings.
  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction kinetics (e.g., DMF vs. THF).
  • ADMET Prediction Tools (e.g., FAF-Drugs2) assess stability under biological conditions, aiding in drug discovery applications .

Safety and Handling

Q. What safety protocols are critical when handling nitro-substituted pyridine derivatives?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound dust/aerosols.
  • Storage : In airtight containers, away from reducing agents (risk of exothermic decomposition).
  • Emergency Procedures : Refer to SDS guidelines for related compounds (e.g., nitro-pyridines in ).

Data Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across different labs?

  • Methodological Answer :

  • Detailed Reaction Logs : Document exact stoichiometry, solvent grades, and equipment (e.g., ultrasound power in kHz for sonochemical steps) .
  • Reference Standards : Use certified analytical standards (e.g., from NIST or PubChem) to calibrate instruments .
  • Collaborative Validation : Share synthetic protocols via platforms like ChemRxiv or collaborative research networks.

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